Zervamicin iia

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

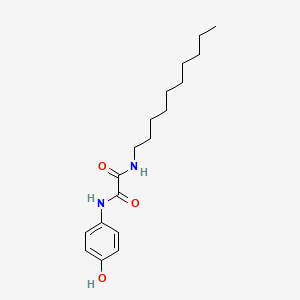

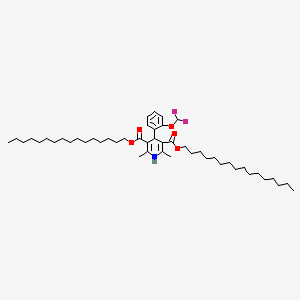

Zervamicin iia is a peptide antibiotic belonging to the peptaibol family. It is isolated from the fungus Emericellopsis salmosynnemata and is known for its antimicrobial properties, particularly against Gram-positive bacteria. This compound is characterized by its ability to form ion channels in lipid membranes, which disrupts the electrochemical balance of cells, leading to their death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of zervamicin iia involves the stepwise elongation of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts from the C-terminus and proceeds towards the N-terminus. Key reagents used in this synthesis include benzo-triazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as an activating agent and diisopropylethylamine (DIPEA) as a base .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation of the fungus Emericellopsis salmosynnemata in a well-defined synthetic medium. The medium is enriched with stable isotopes to produce isotopically labeled this compound, which is useful for various research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Zervamicin iia undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and activity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products

The major products formed from these reactions include modified peptides with enhanced antimicrobial activity and stability. These modifications can lead to the development of new antibiotics with improved pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Zervamicin iia has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide-lipid interactions and ion channel formation.

Medicine: Explored for its potential use in developing new antibiotics to combat antibiotic-resistant bacteria.

Industry: Utilized in the production of isotopically labeled peptides for research purposes.

Wirkmechanismus

Zervamicin iia exerts its effects by forming ion channels in the lipid membranes of target cells. This disrupts the electrochemical balance, leading to cell death. The peptide adopts a helical conformation when approaching the bilayer/water interface, and the barrel-stave model is the preferred pore organization . The molecular targets include the lipid bilayers of bacterial cell membranes, and the pathways involved are related to ion permeability and membrane potential disruption .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zervamicin iib: Another member of the peptaibol family, differing from zervamicin iia by only one amino acid residue in the fourth position.

Alamethicin: A well-studied peptaibol known for its ability to form voltage-dependent ion channels in lipid membranes.

Emericellipsin: Another antimicrobial peptide produced by Emericellopsis species, known for its membrane-disrupting properties.

Uniqueness

This compound is unique due to its specific amino acid sequence and its ability to form stable ion channels in lipid membranes. Its lower dosage requirement for antimicrobial activity compared to zervamicin iib makes it a more potent candidate for therapeutic applications .

Eigenschaften

CAS-Nummer |

79395-86-1 |

|---|---|

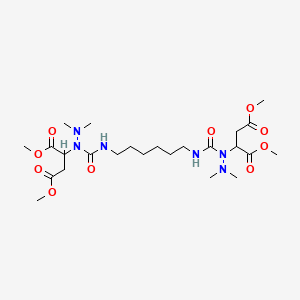

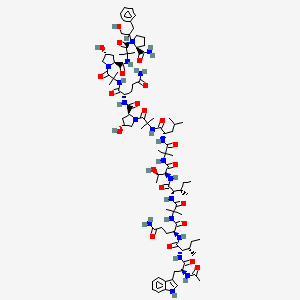

Molekularformel |

C89H138N19O22+ |

Molekulargewicht |

1826.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-2-[[1-[(1R,2S)-2-carbamoyl-1-(1-hydroxy-3-phenylpropan-2-yl)pyrrolidin-1-ium-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C89H137N19O22/c1-19-47(5)67(98-71(117)61(94-50(8)111)39-52-42-93-57-30-25-24-29-56(52)57)77(123)96-59(33-35-66(91)115)72(118)101-86(11,12)81(127)100-68(48(6)20-2)78(124)99-69(49(7)110)79(125)105-85(9,10)80(126)97-60(37-46(3)4)74(120)103-88(15,16)82(128)106-43-54(112)40-62(106)75(121)95-58(32-34-65(90)114)73(119)102-87(13,14)83(129)107-44-55(113)41-63(107)76(122)104-89(17,18)84(130)108(36-26-31-64(108)70(92)116)53(45-109)38-51-27-22-21-23-28-51/h21-25,27-30,42,46-49,53-55,58-64,67-69,93,109-110,112-113H,19-20,26,31-41,43-45H2,1-18H3,(H17-,90,91,92,94,95,96,97,98,99,100,101,102,103,104,105,111,114,115,116,117,118,119,120,121,122,123,124,125,126,127)/p+1/t47-,48-,49+,53?,54+,55+,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,108+/m0/s1 |

InChI-Schlüssel |

DRBLMTOLAHVBGB-CKVKIVNWSA-O |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)[N@+]3(CCC[C@H]3C(=O)N)C(CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)[N+]3(CCCC3C(=O)N)C(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

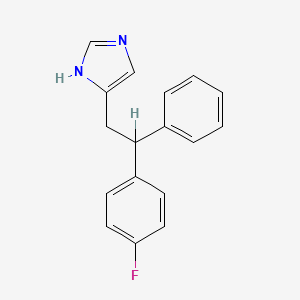

![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)